molecular formula C19H15NO B3844422 2-Benzoylaminobiphenyl CAS No. 7404-97-9

2-Benzoylaminobiphenyl

Cat. No.: B3844422
CAS No.: 7404-97-9
M. Wt: 273.3 g/mol
InChI Key: GEHWGERCVXYQRY-UHFFFAOYSA-N
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Description

2-Benzoylaminobiphenyl is an organic compound with the molecular formula C19H15NO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylaminobiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high yields.

Another method involves the diazotization of aniline derivatives followed by coupling with benzoyl chloride . This reaction typically occurs at room temperature and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its scalability and efficiency. Additionally, the use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylaminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the specific electrophile used.

Scientific Research Applications

2-Benzoylaminobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoylaminobiphenyl involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to inhibit bacterial cell division by targeting proteins involved in this process . The compound may also interact with other cellular components, leading to disruption of essential biological functions.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound of 2-Benzoylaminobiphenyl, which lacks the benzoylamino group.

    2-Aminobiphenyl: Similar to this compound but with an amino group instead of a benzoylamino group.

    2-Benzoylbiphenyl: Similar structure but with a benzoyl group instead of a benzoylamino group.

Uniqueness

This compound is unique due to the presence of both the biphenyl and benzoylamino moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHWGERCVXYQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224942
Record name N-(1,1'-Biphenyl)-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7404-97-9
Record name 2-Benzoylaminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC408683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC406281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC403188
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,1'-Biphenyl)-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLAMINOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z76I81EFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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